molecular formula C10H11IN4 B8815546 3-Cyclobutyl-1-iodoimidazo[1,5-a]pyrazin-8-amine CAS No. 867165-11-5

3-Cyclobutyl-1-iodoimidazo[1,5-a]pyrazin-8-amine

Cat. No. B8815546
M. Wt: 314.13 g/mol
InChI Key: ZEXCXPJVVLIIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclobutyl-1-iodoimidazo[1,5-a]pyrazin-8-amine is a useful research compound. Its molecular formula is C10H11IN4 and its molecular weight is 314.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclobutyl-1-iodoimidazo[1,5-a]pyrazin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclobutyl-1-iodoimidazo[1,5-a]pyrazin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

867165-11-5

Product Name

3-Cyclobutyl-1-iodoimidazo[1,5-a]pyrazin-8-amine

Molecular Formula

C10H11IN4

Molecular Weight

314.13 g/mol

IUPAC Name

3-cyclobutyl-1-iodoimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C10H11IN4/c11-8-7-9(12)13-4-5-15(7)10(14-8)6-2-1-3-6/h4-6H,1-3H2,(H2,12,13)

InChI Key

ZEXCXPJVVLIIQN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=C3N2C=CN=C3N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A Parr bomb containing 8-chloro-3-cyclobutyl-1-iodoimidazo[1,5-a]pyrazine (759 mg, 2.3 mmol) in IPA (100 mL) was saturated with NH3(g) for 5 min at 0° C. then sealed and heated at 115° C. for 38 h. The reaction mixture was then concentrated under reduced pressure, partitioned between DCM (200 mL) and H2O (50 mL) and extracted with DCM (50 mL). Combined organic fractions were washed with brine, dried (Na2SO4) and concentrated under reduced pressure to provide the title compound as a white solid; 1H NMR (400 MHz, CDCl3) δ 7.13 (d, J=4.8 Hz, 1H), 7.01 (d, J=5.2 Hz, 1H), 5.63 (br, 2H), 3.73 (quintetd, J=0.8 Hz, 8.4 Hz, 1H), 2.60-2.38 (m, 4H), 2.20-1.90 (m, 2H); MS (ES+): m/z 315.9 (100) [MH+]; HPLC: tR=1.75 min (OpenLynx, polar—5 min).
Quantity
759 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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